molecular formula C10H9N3O B13811993 1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole CAS No. 63681-27-6

1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole

Katalognummer: B13811993
CAS-Nummer: 63681-27-6
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: VQLFOFHYVLTOTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,5H-[1,4,5]Oxadiazepino[4,3-a]benzimidazole is a heterocyclic compound that features a unique fusion of oxadiazepine and benzimidazole rings.

Vorbereitungsmethoden

The synthesis of 1H,5H-[1,4,5]Oxadiazepino[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzimidazole derivatives with oxadiazepine precursors in the presence of a suitable catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1H,5H-[1,4,5]Oxadiazepino[4,3-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1H,5H-[1,4,5]Oxadiazepino[4,3-a]benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1H,5H-[1,4,5]Oxadiazepino[4,3-a]benzimidazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1H,5H-[1,4,5]Oxadiazepino[4,3-a]benzimidazole can be compared with other similar compounds, such as:

    Benzimidazole: Shares the benzimidazole ring but lacks the oxadiazepine fusion.

    Oxadiazepine: Contains the oxadiazepine ring but lacks the benzimidazole fusion.

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

63681-27-6

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

1,5-dihydro-[1,4,5]oxadiazepino[4,3-a]benzimidazole

InChI

InChI=1S/C10H9N3O/c1-2-4-9-8(3-1)12-10-7-14-6-5-11-13(9)10/h1-6,11H,7H2

InChI-Schlüssel

VQLFOFHYVLTOTE-UHFFFAOYSA-N

Kanonische SMILES

C1C2=NC3=CC=CC=C3N2NC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.